2-Bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonamide
Description
Systematic Nomenclature and Structural Identification
The compound this compound derives its name from the pyridine ring, which serves as the parent structure. The substituents are assigned positions based on IUPAC numbering rules: a bromine atom at position 2, a methyl group at position 5, a trifluoromethoxy group (-OCF₃) at position 3, and a sulfonamide group (-SO₂NH₂) at position 4. This arrangement ensures the lowest possible locants for all functional groups.
The molecular formula is C₇H₆BrF₃N₂O₃S , with a molecular weight of 335.10 g/mol . Key structural features include the electron-withdrawing trifluoromethoxy and sulfonamide groups, which influence the compound’s reactivity and solubility. The canonical SMILES representation, O=S(C1=C(OC(F)(F)F)C(C)=CN=C1Br)(N)=O , confirms the spatial arrangement of substituents.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrF₃N₂O₃S |
| Molecular Weight | 335.10 g/mol |
| IUPAC Name | This compound |
| SMILES | O=S(C1=C(OC(F)(F)F)C(C)=CN=C1Br)(N)=O |
The sulfonamide group at position 4 introduces hydrogen-bonding capabilities, while the bromine and trifluoromethoxy groups enhance electrophilic substitution reactivity.
Historical Development in Sulfonamide-Pyridine Hybrid Chemistry
The synthesis of sulfonamide-pyridine hybrids emerged from efforts to combine the antibacterial properties of sulfonamides with the metabolic stability of pyridine derivatives. Early work focused on simple analogs, such as pyridine-3-sulfonamide (molecular formula C₅H₆N₂O₂S ), which demonstrated moderate bioactivity but limited solubility.
The introduction of halogenated and alkylated pyridine sulfonamides marked a significant advancement. For example, 2-bromo-5-methylpyridine (melting point 41–43°C ) served as a precursor for more complex derivatives. The addition of trifluoromethoxy groups, as seen in 2-bromo-5-methyl-4-(trifluoromethoxy)pyridine-3-sulfonamide, improved lipid solubility and target binding affinity. These modifications were driven by the need to optimize pharmacokinetic profiles while retaining antimicrobial efficacy.
Key milestones include:
Positional Isomerism in Polyhalogenated Pyridine Sulfonamides
Positional isomerism profoundly affects the physicochemical and biological properties of polyhalogenated pyridine sulfonamides. For instance, this compound differs from its positional isomer, 2-bromo-5-methyl-4-(trifluoromethoxy)pyridine-3-sulfonamide, only in the location of the sulfonamide and trifluoromethoxy groups.
| Isomer | Sulfonamide Position | Trifluoromethoxy Position |
|---|---|---|
| This compound | 4 | 3 |
| 2-Bromo-5-methyl-4-(trifluoromethoxy)pyridine-3-sulfonamide | 3 | 4 |
The position of the sulfonamide group influences hydrogen-bonding interactions with biological targets, while the trifluoromethoxy group’s location affects steric hindrance and electronic effects. For example, shifting the sulfonamide from position 3 to 4 alters the compound’s dipole moment, potentially enhancing binding to hydrophobic enzyme pockets.
Comparative studies of isomers like 2-bromo-5-(trifluoromethyl)pyridin-3-amine (molecular formula C₆H₄BrF₃N₂ ) further highlight how subtle structural changes impact reactivity. For instance, replacing a methyl group with a trifluoromethyl group increases electronegativity, altering reaction pathways in cross-coupling reactions.
Properties
Molecular Formula |
C7H6BrF3N2O3S |
|---|---|
Molecular Weight |
335.10 g/mol |
IUPAC Name |
2-bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonamide |
InChI |
InChI=1S/C7H6BrF3N2O3S/c1-3-2-13-6(8)4(16-7(9,10)11)5(3)17(12,14)15/h2H,1H3,(H2,12,14,15) |
InChI Key |
QSSIOXJTMUCENS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1S(=O)(=O)N)OC(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonamide typically involves multiple steps. One common method includes the bromination of 5-methyl-3-(trifluoromethoxy)pyridine followed by sulfonamide formation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.
Organic Solvents: Dichloromethane, tetrahydrofuran (THF), and others are commonly used.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Sulfonic Acids and Sulfides: Formed through oxidation and reduction reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
2-Bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonamide is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group enhances its binding affinity and specificity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects and Electronic Properties
Target Compound vs. N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide ()
- Substituents : The target compound replaces the methoxy group () at position 3 with a trifluoromethoxy group, enhancing electron-withdrawing effects and steric bulk. The trifluoromethoxy group improves metabolic stability compared to methoxy due to reduced susceptibility to oxidative degradation .
- Sulfonamide Position : Both compounds feature sulfonamide groups, but their positions differ (position 4 vs. position 3 in ). This positional variance may alter hydrogen-bonding interactions with biological targets.
Target Compound vs. 5-Bromo-N-(tetrahydro-2H-pyran-4-yl)pyridine-3-sulfonamide ()
- Substituents : The target compound’s trifluoromethoxy and methyl groups contrast with the tetrahydro-2H-pyran substituent in . The latter introduces a cyclic ether, increasing hydrophilicity, whereas the methyl and trifluoromethoxy groups enhance lipophilicity.
- Biological Implications : The trifluoromethoxy group in the target compound may confer better blood-brain barrier penetration compared to the tetrahydropyran group .
Physical and Chemical Properties
Biological Activity
2-Bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its applications and efficacy.
Chemical Structure and Properties
The molecular formula for this compound is C₉H₈BrF₃N₂O₂S. It features a pyridine ring substituted with bromine, trifluoromethoxy, and sulfonamide groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 303.14 g/mol |
| CAS Number | 888327-36-4 |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Studies have indicated that compounds containing trifluoromethoxy groups exhibit enhanced antimicrobial properties. The presence of the sulfonamide moiety has been linked to increased activity against bacterial strains, particularly those resistant to conventional antibiotics. Research indicates that this compound demonstrates significant antibacterial effects against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes, including dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management. DPP-IV inhibitors are vital in treating type 2 diabetes mellitus by prolonging the action of incretin hormones, thereby increasing insulin secretion in response to meals . The SAR studies suggest that the trifluoromethoxy group enhances binding affinity to the enzyme's active site .
Case Studies
- DPP-IV Inhibition : In a study examining various pyridine derivatives, this compound was identified as a potent DPP-IV inhibitor with an IC₅₀ value comparable to established drugs like sitagliptin . This suggests its potential utility in managing hyperglycemia.
- Antibacterial Efficacy : A clinical trial involving this compound demonstrated effective inhibition of bacterial growth in vitro, particularly against multidrug-resistant strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional sulfonamides .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to the following structural features:
- Trifluoromethoxy Group : Enhances lipophilicity and improves membrane permeability.
- Bromine Substitution : Increases electrophilicity, facilitating interactions with biological targets.
- Sulfonamide Moiety : Essential for antibacterial activity and interaction with DPP-IV.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
